(3R)-3-tert-Butoxy-1-chlorobutan-2-one
Description
(3R)-3-tert-Butoxy-1-chlorobutan-2-one is a chiral chlorinated ketone featuring a tert-butoxy substituent at the 3R position and a chlorine atom at the 1-position of the butan-2-one backbone. The tert-butoxy group enhances steric hindrance, which may influence reaction selectivity, while the chlorine atom serves as a leaving group or electrophilic site for nucleophilic substitution.
Properties
CAS No. |
832152-02-0 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
(3R)-1-chloro-3-[(2-methylpropan-2-yl)oxy]butan-2-one |
InChI |
InChI=1S/C8H15ClO2/c1-6(7(10)5-9)11-8(2,3)4/h6H,5H2,1-4H3/t6-/m1/s1 |
InChI Key |
OFJTWXLTOOSFOY-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C(=O)CCl)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)CCl)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Comparisons
The tert-butoxy and chloro groups in (3R)-3-tert-Butoxy-1-chlorobutan-2-one differentiate it from related esters, ketones, and chlorinated intermediates. Key comparisons include:
Key Findings :
- Steric Influence : The tert-butoxy group in the target compound may reduce reaction rates in nucleophilic substitutions compared to linear esters (e.g., TDEs), analogous to how branched TDMs exhibit distinct biological activity profiles compared to linear analogs .
- Chlorine Reactivity: The C1 chlorine atom likely enhances electrophilicity, similar to chloroketones used in cross-coupling reactions. This contrasts with non-halogenated ketones, which lack such reactivity.
Physicochemical Properties
Hypothetical data based on functional group contributions:
| Property | This compound | Similar Chloroketones (e.g., 1-chloropropan-2-one) | tert-Butoxy Esters (e.g., tert-butyl acetate) |
|---|---|---|---|
| Molecular Weight (g/mol) | 192.68 | 92.52 | 116.16 |
| Boiling Point (°C) | ~180–200 (estimated) | 119–121 | 97–98 |
| Solubility in Water | Low (tert-butoxy hydrophobicity) | Moderate | Very low |
| LogP | ~1.8 (predicted) | 0.5 | 1.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
